2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide
Description
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to an acetamide group. This structure combines the electron-rich pyrazole and pyridine moieties, which are known to enhance binding affinity in medicinal chemistry and radiopharmaceutical applications.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylacetamide |
InChI |
InChI=1S/C9H9N3O/c10-9(13)5-7-6-11-12-4-2-1-3-8(7)12/h1-4,6H,5H2,(H2,10,13) |
InChI Key |
RMASJQWGRJXASP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise route to the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of a base to generate the pyridine N-imine in situ, and the subsequent cycloaddition is carried out under mild conditions to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, substituents, and applications of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide and related compounds:
Key Observations:
- Core Heterocycle Influence: Pyrazolo[1,5-a]pyridine/pyrimidine cores (e.g., F-DPA, DPA-714) are optimized for translocator protein (TSPO) binding, critical in neuroinflammation imaging . In contrast, the imidazo[1,5-a]pyridine derivative () may target different receptors due to altered electronic properties. The pyrazole-quinazoline hybrid () demonstrates antimicrobial activity, highlighting the role of fused nitrogenous systems in disrupting microbial pathways .
Substituent Effects :
- Biological Activity: Antimicrobial activity in ’s hydrazone derivatives (e.g., 50 μg/mL inhibition of wheat fusarium) suggests that acetamide-linked heterocycles can be tailored for agrochemical applications .
Challenges and Opportunities
- Activity Gaps : While pyrazolo[1,5-a]pyrimidines are well-studied in imaging, the pyridine variant (target compound) requires empirical validation to confirm hypothesized CNS applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
